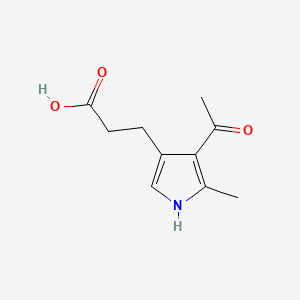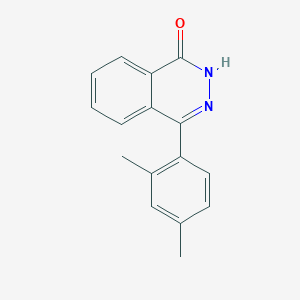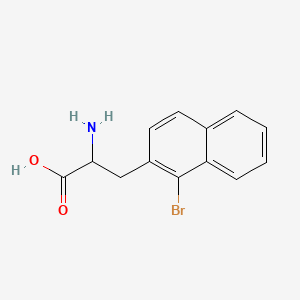
(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C₆H₁₂O₂₄S₆ and a molecular weight of 660.535 g/mol . It is known for its high density of 2.63 g/cm³ . The compound is notable for its extensive sulfation, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate typically involves the sulfation of inositol. The process begins with the reaction of inositol with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as pyridine or dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure complete sulfation of the hydroxyl groups on the inositol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques to remove any unreacted starting materials or by-products .
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfate groups to hydroxyl groups, although this is less common due to the stability of the sulfate groups.
Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate is used as a reagent for the synthesis of highly sulfated compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules .
Biology
In biological research, this compound is used to study the effects of sulfation on cellular processes. It is particularly useful in the investigation of sulfated glycosaminoglycans and their role in cell signaling and adhesion .
Medicine
Its high sulfation density allows it to interact with various biological molecules, making it a candidate for targeted drug delivery .
Industry
Industrially, this compound is used in the production of sulfated surfactants and detergents. Its high sulfation level imparts excellent surface-active properties, making it useful in various cleaning and emulsifying applications .
Mechanism of Action
The mechanism of action of (2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate involves its interaction with biological molecules through its sulfate groups. These interactions can modulate the activity of enzymes, receptors, and other proteins. The compound can also influence cell signaling pathways by mimicking the effects of naturally occurring sulfated molecules .
Comparison with Similar Compounds
Similar Compounds
Inositol trisulfate: A less sulfated derivative of inositol with three sulfate groups.
Inositol hexaphosphate: Another highly phosphorylated derivative of inositol, known for its role in cellular signaling.
Heparin: A naturally occurring sulfated polysaccharide with anticoagulant properties.
Uniqueness
(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate is unique due to its high degree of sulfation, which imparts distinct chemical and biological properties. Unlike other sulfated compounds, it has a well-defined structure and high stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
23330-83-8 |
|---|---|
Molecular Formula |
C6H12O24S6 |
Molecular Weight |
660.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate |
InChI |
InChI=1S/C6H12O24S6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24) |
InChI Key |
NBTMNFYXJYCQHQ-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C(C1OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Canonical SMILES |
C1(C(C(C(C(C1OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Related CAS |
70701-62-1 (hexa-hydrochloride salt) |
Synonyms |
inositol hexasulfate inositol hexasulfate, hexapotassium salt inositol hexasulfate, hexasodium salt inositol hexasulfate, sodium salt inositol hexasulfate, sodium-aluminum salt inositol hexkissulfate myoinositol hexakissulfate myoinositol hexasulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide](/img/structure/B1212137.png)




